molecular formula C15H22N6O2S B11674589 N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11674589
M. Wt: 350.4 g/mol
InChI Key: HRCVQBCIZRAPLS-UHFFFAOYSA-N
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Description

N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Amino Groups: Ethylamine and isopropylamine are introduced to the triazine ring through nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached to the benzene ring through sulfonation reactions, followed by coupling with the triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes:

    Batch or Continuous Flow Reactors: To maintain consistent quality and yield.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines or thiols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Triazines: From nucleophilic substitution reactions.

Scientific Research Applications

N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide group.

    Biological Studies: Investigating its effects on various biological pathways.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves:

    Inhibition of Enzymes: The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth.

    Molecular Targets: Primarily targets bacterial enzymes involved in folic acid synthesis.

    Pathways Involved: Disrupts the synthesis of nucleotides, leading to inhibition of bacterial DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.

    Trimethoprim: Often used in combination with sulfonamides for enhanced antimicrobial activity.

Uniqueness

    Structural Features: The presence of both ethylamino and isopropylamino groups on the triazine ring makes it unique.

    Enhanced Activity: The combination of these groups may enhance its antimicrobial properties compared to other sulfonamides.

Properties

Molecular Formula

C15H22N6O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H22N6O2S/c1-5-16-13-18-14(17-10(2)3)20-15(19-13)21-24(22,23)12-8-6-11(4)7-9-12/h6-10H,5H2,1-4H3,(H3,16,17,18,19,20,21)

InChI Key

HRCVQBCIZRAPLS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C)NC(C)C

Origin of Product

United States

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